JWH-249

Übersicht

Beschreibung

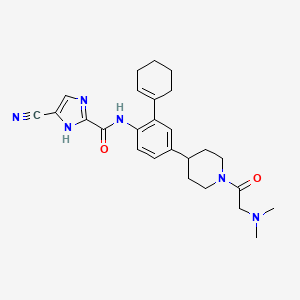

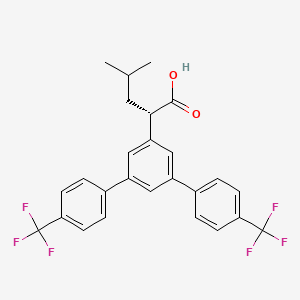

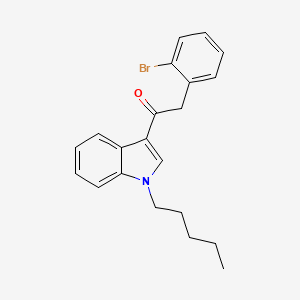

JWH-249: 1-Pentyl-3-(2-Bromphenylacetyl)indol , ist ein synthetisches Cannabinoid aus der Phenylacetindol-Familie. Es wirkt als Cannabinoid-Agonist mit etwa 2,4-facher Selektivität für den Cannabinoid-Rezeptor 1 (CB1) mit einer Dissoziationskonstante (Ki) von 8,4 ± 1,8 Nanomolar und 20 ± 2 Nanomolar am Cannabinoid-Rezeptor 2 (CB2) . Diese Verbindung ähnelt anderen synthetischen Cannabinoiden wie JWH-250, JWH-203 und JWH-251, die eine Phenylacetlylgruppe anstelle des Naphthoyl-Rings haben, der in den meisten Aminoalkylindol-Cannabinoid-Verbindungen verwendet wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von this compound beinhaltet die Reaktion von 1-Pentylindol mit 2-Bromphenylacetlychlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem inerten Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Säulenchromatographie gereinigt, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) werden eingesetzt, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

JWH-249 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als Agonist an den Cannabinoidrezeptoren CB1 und CB2 wirkt. Es bindet mit hoher Affinität an diese Rezeptoren, was zur Aktivierung intrazellulärer Signalwege führt. Die Aktivierung von CB1-Rezeptoren, die hauptsächlich im zentralen Nervensystem vorkommen, führt zu psychoaktiven Wirkungen, während die Aktivierung von CB2-Rezeptoren, die in peripheren Geweben vorkommen, entzündungshemmende und immunmodulatorische Wirkungen vermittelt .

Wirkmechanismus

Target of Action

JWH-249, also known as 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . It has about 2.4 times selectivity for CB1 with a Ki of 8.4 ± 1.8 nM and 20 ± 2 nM at CB2 . By activating these receptors, this compound can mimic the effects of naturally occurring cannabinoids .

Biochemical Pathways

Activation of the CB1 and CB2 receptors can lead to changes in neurotransmitter release, which can have downstream effects on pain sensation, mood, and memory .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be lipophilic, which could impact its bioavailability and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By acting as an agonist at these receptors, this compound can influence neurotransmitter release and thus affect various physiological processes such as pain sensation, mood, and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, the user’s metabolic rate, and individual genetic factors can all impact how this compound interacts with its targets and exerts its effects . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not fully characterized. It is known to interact with the CB1 and CB2 receptors . The nature of these interactions is likely similar to other cannabinoids, which typically bind to these receptors and modulate their activity.

Cellular Effects

The cellular effects of 2-(2-bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone are not well-studied. Given its activity at the CB1 and CB2 receptors, it is likely to influence cell function in a manner similar to other cannabinoids. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a cannabinoid agonist, it likely exerts its effects by binding to the CB1 and CB2 receptors and modulating their activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of JWH-249 involves the reaction of 1-pentylindole with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: : JWH-249 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Indolring kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu einem Alkohol reduziert werden.

Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Bildung von Indol-3-Carbonsäurederivaten.

Reduktion: Bildung von 1-Pentyl-3-(2-Bromphenyl)ethanol.

Substitution: Bildung von 1-Pentyl-3-(2-substituierten Phenylacetyl)indolderivaten.

Vergleich Mit ähnlichen Verbindungen

JWH-249 ähnelt anderen synthetischen Cannabinoiden wie:

JWH-250: 1-Pentyl-3-(2-Methoxyphenylacetyl)indol.

JWH-203: 1-Pentyl-3-(2-Chlorphenylacetyl)indol.

JWH-251: 1-Pentyl-3-(2-Methylphenylacetyl)indol.

Einzigartigkeit: : this compound ist einzigartig aufgrund seiner Bromsubstitution an der Phenylacetlylgruppe, die ihm besondere pharmakologische Eigenschaften verleiht. Es hat eine höhere Selektivität für CB1-Rezeptoren im Vergleich zu seinen Analoga, was es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen synthetischer Cannabinoide auf das Endocannabinoidsystem macht .

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQRVOHECAULLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658735 | |

| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-60-3 | |

| Record name | JWH 249 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-249 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Bromophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-249 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H988KQV4U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

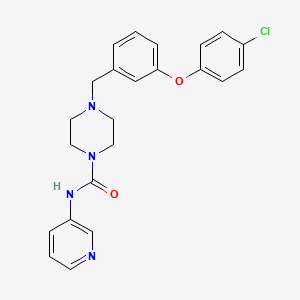

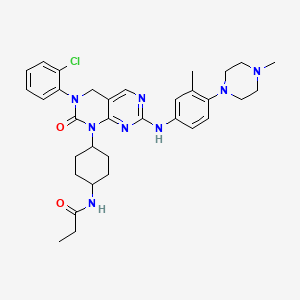

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

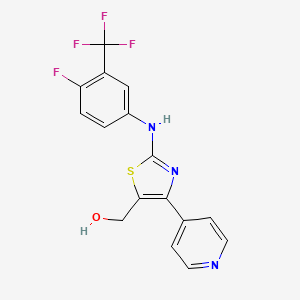

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)